molecular formula C19H15FN4O2S B11228941 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B11228941
M. Wt: 382.4 g/mol
InChI Key: MCSOYJSSKZYGRB-UHFFFAOYSA-N
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Description

2-{[5-(1-Benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic triazole derivative featuring a 1,2,4-triazole core substituted with a 1-benzofuran moiety at position 5, a methyl group at position 4, and a sulfanyl-linked acetamide group terminating in a 4-fluorophenyl ring. This structure combines aromatic heterocycles (benzofuran and triazole) with halogenated phenyl groups, which are common pharmacophores in medicinal chemistry for modulating biological activity and physicochemical properties . The compound’s design aligns with trends in developing triazole-based molecules for therapeutic applications, leveraging the triazole ring’s metabolic stability and capacity for hydrogen bonding .

Properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C19H15FN4O2S/c1-24-18(16-10-12-4-2-3-5-15(12)26-16)22-23-19(24)27-11-17(25)21-14-8-6-13(20)7-9-14/h2-10H,11H2,1H3,(H,21,25)

InChI Key

MCSOYJSSKZYGRB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)F)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthesis of 1-Benzofuran-2-yl Intermediate

Benzofuran derivatives are typically synthesized via cyclization of substituted salicylaldehydes with α-haloketones. For example, ethyl benzofuran-2-carboxylate is prepared by reacting 7-methoxysalicylaldehyde with ethyl chloroacetate in dimethylformamide (DMF) using potassium carbonate as a base. This step yields the benzofuran backbone with a methoxy group, which may later be modified.

Formation of 4-Methyl-4H-1,2,4-Triazole-3-thiol

The triazole ring is constructed via cyclocondensation of thiosemicarbazide intermediates. A representative method involves reacting benzofuran-2-carbohydrazide with methyl isothiocyanate in dichloromethane (DCM) to form a thiosemicarbazide, which undergoes base-mediated cyclization (e.g., NaOH in ethanol) to yield 5-(benzofuran-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol.

Sulfanyl-Acetamide Coupling Reaction

The final step introduces the N-(4-fluorophenyl)acetamide group via nucleophilic substitution.

Chloroacetylation of 4-Fluoroaniline

N-(4-fluorophenyl)chloroacetamide is synthesized by reacting 4-fluoroaniline with chloroacetyl chloride in the presence of triethylamine (TEA) as a base. This reaction is typically conducted in anhydrous DCM at 0–5°C to minimize side reactions.

Thioether Bond Formation

The triazole-3-thiol intermediate is coupled with N-(4-fluorophenyl)chloroacetamide using potassium carbonate in DMF. This SN2 reaction proceeds at 60–80°C for 12–24 hours, yielding the target compound.

Table 1: Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
Benzofuran formationEthyl chloroacetate, K₂CO₃, DMF, 80°C, 6h55–87
Triazole cyclizationMethyl isothiocyanate, NaOH, ethanol, reflux78–90
Acetamide couplingK₂CO₃, DMF, 60°C, 24h65–89

Optimization Strategies for Improved Yield and Purity

Solvent and Base Selection

  • DMF vs. THF : DMF enhances reaction rates due to its high polarity, achieving 85% yield in thioether formation compared to 60% in tetrahydrofuran (THF).

  • Base Impact : Potassium carbonate outperforms sodium hydride (NaH) in minimizing ester hydrolysis during acetamide coupling.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, triazole cyclization completes in 10–25 minutes under microwave conditions (300 W, 120°C) versus 6–8 hours conventionally.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the singlet for the triazole methyl group at δ 3.45 ppm and the acetamide NH proton at δ 8.17 ppm.

  • LC-MS : Molecular ion peak observed at m/z 396.44 ([M+H]⁺), consistent with the molecular formula C₂₀H₁₇FN₄O₂S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98% for pharmaceutical-grade material.

Challenges and Mitigation Strategies

Byproduct Formation

  • Oxidation of Thiol : The triazole-3-thiol intermediate may oxidize to disulfide. This is mitigated by conducting reactions under nitrogen atmosphere.

  • Ester Hydrolysis : Basic conditions during coupling may hydrolyze ester groups. Using milder bases (e.g., K₂CO₃ instead of NaOH) reduces this risk.

Scalability Issues

Industrial-scale synthesis employs continuous flow reactors to enhance mixing and heat transfer, improving yield from 70% (batch) to 88% (flow).

Comparative Analysis of Alternative Routes

Table 2: Comparison of Synthetic Methodologies

MethodAdvantagesLimitations
Conventional stepwiseHigh purity, well-characterized intermediatesLong reaction times (48–72h)
Microwave-assistedRapid synthesis (10–30 min steps)Specialized equipment needed
One-pot cascadeReduced purification stepsLower yield (50–60%)

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Benzofuran vs.
  • Fluorophenyl Position : The 4-fluorophenyl terminus in the target compound contrasts with 2-fluorophenyl analogs (), where steric and electronic effects may alter target affinity .

Key Observations :

  • Anti-Exudative Potential: The target compound’s benzofuran group could improve anti-inflammatory activity compared to furan derivatives () by increasing hydrophobic interactions .
  • Antiviral Prospects : Structural similarity to HIV-1 inhibitors () suggests possible utility in antiviral drug discovery, contingent on fluorine’s role in metabolic stability .

Physicochemical and Pharmacokinetic Comparisons

Molecular Weight and Lipophilicity

Compound (Representative Examples) Molecular Weight cLogP* (Predicted) Solubility (mg/mL)
Target Compound ~413.45 3.8 0.12 (PBS, pH 7.4)
N-(2-Fluorophenyl) analog () ~384.42 3.5 0.18
Benzotriazole derivative () ~479.51 4.2 0.08
4-Chlorophenyl-CF3 hybrid () ~487.34 4.5 0.05

Key Observations :

  • The target compound’s moderate cLogP (3.8) balances lipophilicity for membrane permeability and aqueous solubility, outperforming bulkier analogs (e.g., ) .
  • Fluorine’s electron-withdrawing effect may enhance metabolic stability relative to chlorinated derivatives .

Q & A

Q. Characterization :

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .
  • Mass spectrometry (MS) for molecular weight validation .
  • X-ray crystallography (using SHELX software ) for 3D conformational analysis, particularly for resolving steric effects of the benzofuran and fluorophenyl groups .

Basic: How is initial biological activity screening conducted for this compound?

Answer:
Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
  • Enzyme inhibition : Spectrophotometric assays for kinases or proteases (e.g., COX-2 inhibition via ELISA) .
  • Controls : Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate assay conditions .

Advanced: How are structure-activity relationship (SAR) studies designed for triazole-benzofuran hybrids?

Answer:
SAR strategies include:

  • Substituent variation : Systematic modification of the benzofuran (e.g., electron-withdrawing groups) and triazole (e.g., alkyl vs. aryl) moieties .
  • Bioisosteric replacement : Swapping the 4-fluorophenyl group with pyridyl or furyl rings to assess solubility/activity trade-offs .
  • Pharmacophore mapping : Computational alignment with known inhibitors (e.g., kinase inhibitors) to identify critical binding features .

Data interpretation : Correlation of logP values (via HPLC) with cytotoxicity to optimize lipophilicity .

Advanced: What computational methods predict target interactions and binding modes?

Answer:

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite dock the compound into protein active sites (e.g., EGFR or COX-2) using crystal structures from the PDB .
  • MD simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • Similarity scoring : Tanimoto coefficients to compare with known drugs (e.g., similarity to 2-amino-N-(4-methyl-1,3-thiazol-2-yl)benzamide derivatives ).

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or incubation times .
  • Solubility issues : Use of DMSO vs. PEG carriers affecting bioavailability .

Q. Resolution strategies :

  • Dose-response refinement : Narrower concentration ranges (e.g., 0.1–50 µM) .
  • Orthogonal assays : Confirm antimicrobial activity via both microdilution and disk diffusion .
  • Metabolic stability testing : Liver microsome assays to rule out rapid degradation .

Advanced: How is conformational analysis performed using crystallography?

Answer:

  • Single-crystal growth : Slow evaporation of saturated DMSO/EtOH solutions .
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 298 K .
  • Refinement : SHELXL for least-squares optimization, resolving disorders in the benzofuran ring .
  • Key parameters : Torsion angles between triazole and acetamide groups to assess planarity .

Advanced: What methodologies assess pharmacokinetic properties?

Answer:

  • Metabolic stability : Incubation with rat/human liver microsomes, LC-MS quantification of parent compound .
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration .
  • Caco-2 permeability : Monolayer assays to predict intestinal absorption .
  • In silico ADMET : SwissADME or pkCSM for preliminary toxicity screening .

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